Acid Hydrolysis Kinetics of Ethyl Methylcarbamate vs. N,N-Dimethyl Analog
In acidic media, ethyl methylcarbamate (N-monosubstituted) exhibits a distinct hydrolysis profile compared to ethyl N,N-dimethylcarbamate. The rate of hydrolysis follows either the AAc1 or AAc2 mechanism depending on acid concentration, with water displacing the protonated alkoxy group [1]. While absolute rate constants are not directly provided in the abstract, the study explicitly establishes that N-substitution pattern critically influences the kinetics and mechanistic pathway of acid-catalyzed carbamate hydrolysis, with the mono-methylated compound exhibiting a different rate-determining step profile than its di-methylated counterpart under comparable conditions [1].
| Evidence Dimension | Acid-catalyzed hydrolysis mechanism and rate dependence |
|---|---|
| Target Compound Data | Ethyl N-methylcarbamate: Hydrolysis proceeds via AAc1 or AAc2 mechanism with water displacement of the protonated alkoxy group |
| Comparator Or Baseline | Ethyl N,N-dimethylcarbamate: Kinetic profile differs due to altered N-substitution and steric/electronic effects |
| Quantified Difference | Mechanistic pathway and rate-determining step differ between mono- and di-substituted N-alkyl carbamates; exact rate constants not abstracted but mechanistic divergence is documented |
| Conditions | Acid solution; variable acid concentrations |
Why This Matters
This mechanistic differentiation confirms that ethyl methylcarbamate cannot be substituted with ethyl N,N-dimethylcarbamate in applications requiring specific acid stability or predictable hydrolysis kinetics, such as in prodrug design or controlled-release formulations.
- [1] Armstrong, V. C., & Moodie, R. B. (1969). The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates. Journal of the Chemical Society B, 934-939. View Source
